molecular formula C17H21N3O3S2 B2510265 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1357842-49-9

3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2510265
CAS No.: 1357842-49-9
M. Wt: 379.49
InChI Key: XOSJIEQXUXPFDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H21N3O3S2. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (379.49) and molecular formula (C17H21N3O3S2). Other properties such as density, melting point, and boiling point were not found in the search results .

Scientific Research Applications

Biological Screening and Fingerprint Applications

A study by Khan et al. (2019) investigated derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), closely related to the compound . These derivatives exhibited notable antibacterial, antifungal, and anthelmintic activities. Additionally, one derivative demonstrated potential in latent fingerprint analysis, indicating its usefulness in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antimicrobial Activity

Sowmya et al. (2018) synthesized N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, demonstrating considerable antibacterial activity against B. subtilis and antifungal activity against A. niger. This highlights the potential of thiophene sulfonyl derivatives in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Anticancer Evaluation

Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. These compounds showed promising results in vitro on various cancer cell lines, suggesting the therapeutic potential of such derivatives in cancer treatment (Turov, 2020).

Polyamide Synthesis

Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing theophylline and thymine, using piperazine in the process. The polyamides formed were soluble in various solvents, indicating their potential utility in material science applications (Hattori & Kinoshita, 1979).

Crystal Structure Analysis

Balaban et al. (2008) synthesized N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, a derivative related to the compound of interest. They analyzed its crystal structure, providing insights valuable for the development of novel materials and pharmaceuticals (Balaban, Çolak, Ünver, Erk, Durlu, & Zengin, 2008).

Antiproliferative Activity

Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, demonstrating antiproliferative effects against various human cancer cell lines. This suggests the potential of such compounds in developing new anticancer drugs (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12-3-4-13(2)14(11-12)19-6-8-20(9-7-19)25(22,23)15-5-10-24-16(15)17(18)21/h3-5,10-11H,6-9H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSJIEQXUXPFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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